molecular formula C10H11ClNaO3 B10775667 3-(4-Chlorophenyl)-4-hydroxybutanoic acid sodium

3-(4-Chlorophenyl)-4-hydroxybutanoic acid sodium

Cat. No.: B10775667
M. Wt: 237.63 g/mol
InChI Key: PKWMRTYJSOAALK-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-hydroxybutanoic acid sodium is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a chlorophenyl group attached to a hydroxybutanoic acid backbone, with the sodium salt form enhancing its solubility and stability in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4-hydroxybutanoic acid sodium typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and ethyl acetoacetate.

    Aldol Condensation: These starting materials undergo an aldol condensation reaction in the presence of a base such as sodium hydroxide to form 3-(4-chlorophenyl)-3-hydroxybutanoic acid.

    Reduction: The intermediate product is then reduced using a reducing agent like sodium borohydride to yield 3-(4-chlorophenyl)-4-hydroxybutanoic acid.

    Neutralization: Finally, the acid is neutralized with sodium hydroxide to form the sodium salt, resulting in this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4-hydroxybutanoic acid sodium can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: 3-(4-Chlorophenyl)-4-oxobutanoic acid sodium.

    Reduction: Various alcohol derivatives depending on the reducing agent and conditions.

    Substitution: Products with different substituents replacing the chlorine atom on the phenyl ring.

Scientific Research Applications

3-(4-Chlorophenyl)-4-hydroxybutanoic acid sodium has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-hydroxybutanoic acid sodium involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to receptors, and influence cellular processes. For example, it may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-3-hydroxybutanoic acid sodium
  • 3-(4-Bromophenyl)-4-hydroxybutanoic acid sodium
  • 3-(4-Methylphenyl)-4-hydroxybutanoic acid sodium

Uniqueness

3-(4-Chlorophenyl)-4-hydroxybutanoic acid sodium stands out due to its specific chlorophenyl group, which imparts unique chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C10H11ClNaO3

Molecular Weight

237.63 g/mol

InChI

InChI=1S/C10H11ClO3.Na/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8,12H,5-6H2,(H,13,14);

InChI Key

PKWMRTYJSOAALK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CO)Cl.[Na]

Origin of Product

United States

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